molecular formula C17H17Br2NO3 B11035468 6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11035468
M. Wt: 443.1 g/mol
InChI Key: NASLVJKXGCCATF-UHFFFAOYSA-N
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Description

6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of safe and efficient industrial processes.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the carbonyl group can be reduced to a hydroxyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl and carbonyl groups.

Scientific Research Applications

6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-4-heptyl-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The heptyl group at the 4-position also contributes to its distinct properties compared to other chromene derivatives.

Properties

Molecular Formula

C17H17Br2NO3

Molecular Weight

443.1 g/mol

IUPAC Name

6,8-dibromo-4-heptyl-7-hydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C17H17Br2NO3/c1-2-3-4-5-6-7-10-11-8-13(18)15(21)14(19)16(11)23-17(22)12(10)9-20/h8,21H,2-7H2,1H3

InChI Key

NASLVJKXGCCATF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=O)OC2=C(C(=C(C=C12)Br)O)Br)C#N

Origin of Product

United States

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